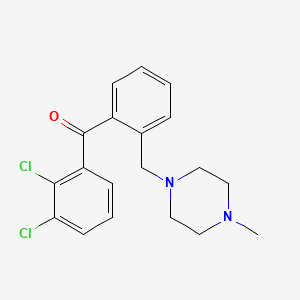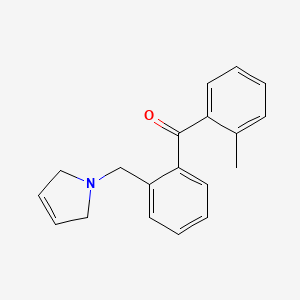
3-(4-Chlorophenyl)-3',5'-difluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-3',5'-difluoropropiophenone (DFPP) is a synthetic compound with a variety of applications in scientific research. It is a powerful inhibitor of the enzyme monoamine oxidase (MAO) and is used in laboratory experiments to study the effects of MAO inhibition on biochemical and physiological processes. DFPP is also used to study the reactivity of other molecules, such as neurotransmitters, and to investigate the effects of MAO inhibitors on the behavior of animals.
Applications De Recherche Scientifique
Environmental Monitoring and Analysis
The compound, due to its structural similarity to certain chlorophenols, may be relevant in the analysis and monitoring of environmental pollutants. For instance, methodologies involving liquid-solid extraction (LSE) and liquid chromatography with UV detection (LC-UV) have been utilized for determining phenolic compounds, including chlorophenols, in water and industrial effluents. These techniques provide a framework for the accurate detection and quantification of potential pollutants, which could be extended to compounds like 3-(4-Chlorophenyl)-3',5'-difluoropropiophenone, aiding in environmental protection and regulatory compliance (Castillo, Puig, & Barceló, 1997).
Chemical Reactivity and Molecular Studies
Molecular structures related to chlorophenyl compounds have been the subject of extensive studies, focusing on their synthesis, spectral analysis, and quantum chemical studies. Research into compounds like 7-Chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one provides insights into molecular geometry, chemical reactivity, and the identification of chemically active sites, which could be analogous to studies on 3-(4-Chlorophenyl)-3',5'-difluoropropiophenone. These insights are crucial for understanding the compound's behavior and potential applications in various fields, including material science and pharmaceuticals (Satheeshkumar et al., 2017).
Biodegradation and Environmental Impact
Understanding the biodegradation pathways and environmental impact of chlorophenol compounds is crucial for assessing the ecological footprint of chemicals. Studies on the metabolism of monohalophenols by microorganisms like Penicillium simplicissimum provide insights into the transformation and mineralization of these compounds, which could be relevant for assessing the environmental fate of structurally similar compounds like 3-(4-Chlorophenyl)-3',5'-difluoropropiophenone. These insights are vital for environmental risk assessments and developing strategies for pollution control and remediation (Marr, Kremer, Sterner, & Anke, 1996).
Photoreactivity Studies
Understanding the photoreactivity of chlorophenol compounds under various conditions is important for applications in photochemistry and environmental sciences. Studies on the photoreactivity of compounds like 4-chlorophenol provide insights into the formation of photoproducts and potential pathways, which could be relevant for assessing the behavior of 3-(4-Chlorophenyl)-3',5'-difluoropropiophenone under similar conditions. These insights could inform the development of photoreactive materials or the assessment of the compound's behavior in natural environments (Oudjehani & Boule, 1992).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRHLVQNHVSGNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644501 |
Source


|
| Record name | 3-(4-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3',5'-difluoropropiophenone | |
CAS RN |
898788-49-3 |
Source


|
| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-(3,5-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
![Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)







![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)
